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Compound of Interest

Compound Name: 3-Ethyl-2,2,4-trimethylhexane

Cat. No.: B14563736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Undecane (C11H24), an alkane with 159 structural isomers, presents a fascinating case study

in the influence of molecular architecture on thermodynamic properties. As nonpolar

hydrocarbons, the isomers of undecane are generally characterized by their low reactivity.

However, their thermodynamic characteristics—enthalpy of formation, entropy, heat capacity,

and Gibbs free energy—are of significant interest in fields ranging from chemical engineering

and materials science to pharmacology, where they may be used as solvents, excipients, or

reference compounds. This technical guide provides a comprehensive overview of the

available thermodynamic data for select undecane isomers, details the experimental

methodologies for their determination, and outlines a logical workflow for these characterization

processes.

Core Thermodynamic Properties: A Comparative
Analysis
The structural diversity among undecane isomers, primarily in their degree of branching, leads

to notable differences in their thermodynamic properties. Generally, increased branching tends

to lower the enthalpy of formation (making the isomer more stable) and decrease the boiling

point due to reduced intermolecular van der Waals forces. The following tables summarize the

available quantitative data for n-undecane and a selection of its branched isomers. It is

important to distinguish between experimentally determined and computationally calculated

values, as the latter may have higher uncertainties.
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Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Molar

Heat Capacity (Cp) of Select C11H24 Isomers (Liquid Phase, 298.15 K and 1 bar)

Isomer
Name

CAS
Number

ΔfH°
(kJ/mol)

S° (J/mol·K)
Cp
(J/mol·K)

Data Type

n-Undecane 1120-21-4
-327.2 ±

2.6[1]
458.15[1] 345.05[1][2] Experimental

2-

Methyldecan

e

6975-98-0 -275.65[3] 485.53 341.21[4]

Calculated

(ΔfH°),

Experimental

(S°, Cp)[4]

3-

Methyldecan

e

13151-34-3 -271.71 - - Calculated

4-

Methyldecan

e

2847-72-5 -271.71 - - Calculated[5]

2,2-

Dimethylnona

ne

17302-14-6 - - -
No Data

Available

3-

Ethylnonane
17302-11-3 -268.22 - - Calculated[6]

Note: The data for branched isomers, where specified as "Calculated," are derived from

computational models and should be considered estimates.

Table 2: Standard Gibbs Free Energy of Formation (ΔfG°) of Select C11H24 Isomers (Gas

Phase, 298.15 K and 1 bar)
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Isomer Name CAS Number ΔfG° (kJ/mol) Data Type

2-Methyldecane 6975-98-0 39.30[3] Calculated

3-Ethylnonane 17302-11-3 42.79 Calculated[6]

4-Methyldecane 2847-72-5 39.30[5] Calculated

Note: Experimental Gibbs free energy of formation data for individual undecane isomers is

scarce. The values presented are from computational estimations.

Experimental Protocols for Thermodynamic
Property Determination
The accurate determination of the thermodynamic properties of C11H24 isomers relies on

precise calorimetric and analytical techniques. The following sections detail the methodologies

for key experiments.

Determination of the Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a compound is typically determined indirectly by

measuring the enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the undecane isomer is completely combusted in a high-pressure

oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the

combustion reaction is absorbed by the surrounding water bath, and the temperature change is

meticulously measured.

Methodology:

Sample Preparation: A precise mass of the liquid undecane isomer is weighed into a

crucible.

Apparatus Setup: The crucible is placed in the bomb calorimeter, and a fuse wire is

positioned to be in contact with the sample. The bomb is then sealed and pressurized with

pure oxygen.
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Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-

insulated container (Dewar). A stirrer is used to ensure uniform temperature distribution, and

a high-precision thermometer is used to monitor the temperature.

Combustion: The sample is ignited by passing an electric current through the fuse wire.

Temperature Measurement: The temperature of the water bath is recorded at regular

intervals before, during, and after combustion until a stable final temperature is reached.

Calculation:

The heat absorbed by the calorimeter and the water is calculated using the measured

temperature change and the predetermined heat capacity of the calorimeter system.

Corrections are made for the heat of combustion of the fuse wire and for the formation of

any side products (e.g., nitric acid from nitrogen impurities).

The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the undecane

isomer.

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by

combining the experimental enthalpy of combustion with the known standard enthalpies of

formation of the combustion products (CO2 and H2O).

Determination of Molar Heat Capacity (Cp)
The molar heat capacity at constant pressure is a measure of the heat required to raise the

temperature of one mole of a substance by one degree Celsius. Adiabatic calorimetry is a

common and accurate method for this determination.

Principle: A known quantity of heat is supplied to a sample in a thermally isolated environment

(adiabatic conditions), and the resulting temperature increase is measured.

Methodology:

Sample Preparation: A known mass of the undecane isomer is placed in a sample cell within

the adiabatic calorimeter.
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Apparatus Setup: The sample cell is equipped with a heater and a temperature sensor. This

cell is housed within a series of concentric shields, with the temperature of the inner shield

being controlled to precisely match the temperature of the sample cell at all times, thus

preventing any heat loss.

Heating: A measured amount of electrical energy is supplied to the heater over a specific

period, causing the temperature of the sample to rise.

Temperature Measurement: The temperature of the sample is continuously monitored

throughout the heating process.

Calculation: The heat capacity is calculated by dividing the supplied heat by the measured

temperature change and the number of moles of the sample. Measurements are typically

made over a range of temperatures to determine the temperature dependence of the heat

capacity.

Determination of Standard Molar Entropy (S°)
The standard molar entropy of a liquid at a given temperature is determined by measuring the

heat capacity from a very low temperature (approaching 0 K) up to the temperature of interest

and integrating the data, accounting for the entropies of any phase transitions.

Principle: Based on the third law of thermodynamics, the entropy of a perfect crystal at

absolute zero is zero. By measuring the heat capacity as a function of temperature and the

enthalpy of any phase transitions (solid-solid, fusion, vaporization), the absolute entropy can be

calculated.

Methodology:

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid undecane

isomer is measured from as low a temperature as possible (e.g., using a cryostat) up to its

melting point.

Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) is determined by

measuring the heat required to melt the sample at its melting point.
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Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid isomer is

measured from the melting point up to the desired temperature (e.g., 298.15 K).

Calculation: The standard molar entropy at the target temperature is calculated by integrating

C_p/T with respect to temperature from 0 K to the target temperature, and adding the

entropy changes associated with any phase transitions: S°(T) = ∫(from 0 to T_fus)

(Cp(solid)/T) dT + ΔfusH/T_fus + ∫(from T_fus to T) (Cp(liquid)/T) dT

Visualizing the Experimental Workflow
The characterization of the thermodynamic properties of a C11H24 isomer follows a logical

progression of experiments. The following diagram, generated using the DOT language,

illustrates this workflow.
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A generalized experimental workflow for determining the thermodynamic properties of a
C11H24 isomer.

As alkanes, the C11H24 isomers are not directly involved in biological signaling pathways.

Their relevance in drug development is primarily as formulation components, where their

thermodynamic properties can influence solubility, stability, and delivery of active

pharmaceutical ingredients. The data and protocols presented in this guide provide a
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foundational understanding for the rational selection and application of these compounds in a

research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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